molecular formula C41H62N12O11 B1684583 Angiotensin (1-7) CAS No. 51833-78-4

Angiotensin (1-7)

Cat. No. B1684583
CAS RN: 51833-78-4
M. Wt: 899.0 g/mol
InChI Key: PVHLMTREZMEJCG-GDTLVBQBSA-N
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Description

Angiotensin 1-7 is a heptapeptide that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. Unlike its counterpart angiotensin II, which promotes vasoconstriction and increases blood pressure, angiotensin 1-7 has vasodilatory and anti-inflammatory properties. It is formed from angiotensin I or angiotensin II through the action of enzymes such as neprilysin and angiotensin-converting enzyme 2 .

Scientific Research Applications

Angiotensin 1-7 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, hypertension, and inflammation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Angiotensin 1-7 exerts its effects primarily through the Mas receptor, a G-protein-coupled receptor. Upon binding to the Mas receptor, angiotensin 1-7 activates signaling pathways that lead to the production of nitric oxide and cyclic guanosine monophosphate, resulting in vasodilation and anti-inflammatory effects. It also counteracts the actions of angiotensin II by inhibiting oxidative stress, fibrosis, and cellular proliferation .

Similar Compounds:

Uniqueness of Angiotensin 1-7: Angiotensin 1-7 is unique due to its vasodilatory and anti-inflammatory properties, which are opposite to the effects of angiotensin II. Its ability to activate the Mas receptor and counteract the harmful effects of angiotensin II makes it a promising therapeutic agent for cardiovascular diseases and other inflammatory conditions .

Safety and Hazards

After use, hands should be washed. Eating, drinking, and smoking in work areas should be avoided. Contaminated clothing and protective equipment should be removed before entering eating areas .

Future Directions

Angiotensin- (1–7) elicits beneficial cardiovascular actions through mas G protein-coupled receptors, which are found in numerous tissues pivotal to control of blood pressure including the brain, heart, kidneys, and vasculature . Despite accumulating evidence for favorable effects of angiotensin- (1–7) in animal models, there is a paucity of clinical studies and pharmacokinetic limitations, thus limiting the development of therapeutic agents to better understand cardiovascular actions of this vasodilatory peptide hormone in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensin 1-7 can be synthesized through solid-phase peptide synthesis, a method that involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids and coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of angiotensin 1-7 involves large-scale solid-phase peptide synthesis, followed by purification and lyophilization. The process is optimized to ensure high yield and purity, with stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Angiotensin 1-7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHLMTREZMEJCG-GDTLVBQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62N12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39386-80-6, 51833-78-4
Record name Angiotensin II, des-phe(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin I (1-7)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin 1-7
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11720
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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